molecular formula C9H4BrClOS B1309579 5-Bromobenzo[b]thiophene-3-carbonyl chloride CAS No. 850374-99-1

5-Bromobenzo[b]thiophene-3-carbonyl chloride

Cat. No.: B1309579
CAS No.: 850374-99-1
M. Wt: 275.55 g/mol
InChI Key: DNAFRKYZNZZCCO-UHFFFAOYSA-N
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Description

5-Bromobenzo[b]thiophene-3-carbonyl chloride is a chemical compound with the molecular formula C9H4BrClOS. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur. This compound is often used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.

Properties

IUPAC Name

5-bromo-1-benzothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClOS/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAFRKYZNZZCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406908
Record name 5-bromobenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850374-99-1
Record name 5-Bromobenzo[b]thiophene-3-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850374-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromobenzo[b]thiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzo[b]thiophene-3-carbonyl chloride typically involves the bromination of benzo[b]thiophene followed by the introduction of a carbonyl chloride group. One common method involves the reaction of benzo[b]thiophene with bromine in the presence of a catalyst to yield 5-bromobenzo[b]thiophene. This intermediate is then treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group, resulting in 5-Bromobenzo[b]thiophene-3-carbonyl chloride .

Industrial Production Methods

In industrial settings, the production of 5-Bromobenzo[b]thiophene-3-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

5-Bromobenzo[b]thiophene-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or alkoxides.

    Addition Reactions: The carbonyl chloride group can undergo addition reactions with nucleophiles, leading to the formation of amides or esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines (e.g., aniline) and alkoxides (e.g., sodium methoxide). These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.

    Addition Reactions: Reagents such as alcohols or amines are used in the presence of a base (e.g., pyridine) to neutralize the hydrochloric acid formed during the reaction.

Major Products Formed

    Substitution Reactions: Products include 5-substituted benzo[b]thiophene derivatives, such as 5-aminobenzo[b]thiophene.

    Addition Reactions: Products include esters and amides, such as 5-bromobenzo[b]thiophene-3-carboxamide.

Scientific Research Applications

5-Bromobenzo[b]thiophene-3-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as an intermediate in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research into new drugs often involves the use of this compound as a precursor for the synthesis of drug candidates.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromobenzo[b]thiophene-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-nitrogen or carbon-oxygen bonds. The bromine atom can also participate in substitution reactions, further expanding the compound’s utility in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    5-Bromobenzo[b]thiophene-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a carbonyl chloride group.

    5-Bromobenzo[b]thiophene: Lacks the carbonyl chloride group, making it less reactive in certain types of chemical reactions.

Uniqueness

5-Bromobenzo[b]thiophene-3-carbonyl chloride is unique due to the presence of both a bromine atom and a carbonyl chloride group. This combination of functional groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biological Activity

5-Bromobenzo[b]thiophene-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Bromobenzo[b]thiophene-3-carbonyl chloride is characterized by its bromine substitution and carbonyl chloride functional group, which contribute to its reactivity and potential biological interactions. The molecular formula is C9H5BrOSC_9H_5BrOS.

Biological Activity Overview

The biological activity of 5-Bromobenzo[b]thiophene-3-carbonyl chloride has been investigated across various studies, highlighting its potential as an anticancer agent and its ability to modulate cellular processes.

1. Anticancer Properties

Research indicates that derivatives of benzo[b]thiophene compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, one study reported that related compounds showed significant cytotoxic effects against HL-60 (leukemia), HCT-116 (colon cancer), and Hep 3B (hepatoma) cells, with IC50 values ranging from 0.06 µM to 0.17 µM . These findings suggest that 5-Bromobenzo[b]thiophene-3-carbonyl chloride may possess similar properties.

Cell Line IC50 Value (µM) Effect
HL-600.17Cytotoxicity
HCT-1160.14Cytotoxicity
Hep 3B0.06Cytotoxicity

The mechanism by which 5-Bromobenzo[b]thiophene-3-carbonyl chloride exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can bind to active sites of enzymes, inhibiting or activating their functions. For example, it may inhibit kinases by obstructing ATP-binding sites, affecting phosphorylation processes essential for cell signaling and growth.
  • Gene Expression Modulation : It can influence transcription factors, leading to alterations in gene expression that promote apoptosis or inhibit cell proliferation.

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Cytotoxicity Assessment : A study on substituted benzo[b]thiophenes demonstrated remarkable cytotoxicity against multiple cancer cell lines, reinforcing the hypothesis that structural modifications can enhance biological activity .
  • In Vivo Studies : In vivo models have shown that certain benzo[b]thiophene derivatives can significantly reduce inflammation markers and exhibit protective effects against inflammatory diseases .

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